Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate
Description
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) group attached to a propyl chain bearing a 4-fluorophenyl substituent at position 1 and a ketone moiety at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor-targeting agents due to its structural versatility and stability .
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQVMWQYKIFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The fluorophenyl group enhances the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- NMR data (δ 7.12–7.42 for aromatic protons) confirm distinct electronic environments .
- Tert-butyl (3-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)carbamate (2c) :
Incorporation of a piperazine ring and bis(4-fluorophenyl)methyl group enhances hydrophobicity and may improve carbonic anhydrase I inhibition (99% yield in synthesis) .
Modifications in the Carbon Chain
- Tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate: A complex heterocyclic framework with chromenone and pyrazolopyrimidine moieties demonstrates enhanced GPCR-targeting activity (63% yield, mass: 615.7 [M+1]) .
Pharmacological and Physicochemical Properties
NMR and Spectroscopic Data
- Target compound : Expected tert-butyl singlet at δ 1.12–1.40, ketone-adjacent CH2 at δ 2.47 (J = 7.2 Hz), and aromatic protons at δ 7.12–7.42 .
- 3-Fluorophenyl analog : Aromatic protons shifted upfield (δ 6.8–7.3) due to altered electronic effects .
Stability and Toxicity Considerations
Biological Activity
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate is a carbamate compound that has garnered attention in various fields of biological research due to its potential applications in enzyme inhibition and protein modification. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Tert-butyl group : This bulky group can influence the compound's solubility and steric hindrance.
- Fluorophenyl group : The presence of fluorine enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets.
- Carbamate moiety : This functional group is known for its ability to form covalent bonds with enzymes, making it a candidate for enzyme inhibition studies.
The mechanism of action involves the interaction of the carbamate moiety with specific enzymes. The compound can inhibit these enzymes by forming covalent bonds at their active sites, effectively blocking substrate access. The fluorophenyl group contributes to the binding affinity, enhancing specificity for certain targets.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes. The compound's ability to modify proteins through covalent bonding allows it to serve as a tool in biochemical studies.
Case Studies
- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound effectively inhibits enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis. This inhibition was confirmed through enzymatic tests and cell-based assays, indicating significant potential for therapeutic applications .
- Protein Modification : The compound has also been utilized to study protein modifications, where it serves as a model for understanding how carbamates can alter protein function through covalent attachment .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (4-fluorophenyl)carbamate | Lacks the oxopropyl group | Moderate enzyme inhibition |
| Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Different phenolic structure | Antioxidant properties |
| Tert-butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropan-2-yl)carbamate | Contains a hydroxyl group | Enhanced binding affinity |
This table highlights how the structural differences impact biological activity, particularly in terms of enzyme inhibition and binding characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
